molecular formula C14H9Cl2FO2 B14066415 (2',3'-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid

(2',3'-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid

Cat. No.: B14066415
M. Wt: 299.1 g/mol
InChI Key: PFQZMSRMRJGJQV-UHFFFAOYSA-N
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Description

(2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with an acetic acid functional group. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the halogenation of biphenyl to introduce chlorine and fluorine atoms at specific positions. This is followed by the introduction of the acetic acid group through a carboxylation reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid may involve large-scale halogenation and carboxylation processes. These processes are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the acetic acid group to an alcohol.

    Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce alcohols or dehalogenated compounds

Scientific Research Applications

(2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms and the acetic acid group can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2’,3’-Dichloro-biphenyl-2-yl)-acetic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    (2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol: Contains a methanol group instead of an acetic acid group, affecting its reactivity and applications.

    (2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-amine:

Uniqueness

The unique combination of chlorine, fluorine, and acetic acid groups in (2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid imparts specific chemical properties that differentiate it from similar compounds. These properties include its reactivity in various chemical reactions, its potential biological activity, and its suitability for specific industrial applications.

Properties

Molecular Formula

C14H9Cl2FO2

Molecular Weight

299.1 g/mol

IUPAC Name

2-[2-(2,3-dichlorophenyl)-4-fluorophenyl]acetic acid

InChI

InChI=1S/C14H9Cl2FO2/c15-12-3-1-2-10(14(12)16)11-7-9(17)5-4-8(11)6-13(18)19/h1-5,7H,6H2,(H,18,19)

InChI Key

PFQZMSRMRJGJQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)F)CC(=O)O

Origin of Product

United States

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